4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole
Description
4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole is a halogenated benzotriazole derivative characterized by a bromine atom at the 4-position, a cyclopropyl group at the 1-position, and a fluorine atom at the 6-position of the fused benzene-triazole ring system. Its structural features, including the electron-withdrawing bromo and fluoro substituents and the sterically demanding cyclopropyl group, significantly influence its reactivity, stability, and intermolecular interactions .
Properties
Molecular Formula |
C9H7BrFN3 |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
4-bromo-1-cyclopropyl-6-fluorobenzotriazole |
InChI |
InChI=1S/C9H7BrFN3/c10-7-3-5(11)4-8-9(7)12-13-14(8)6-1-2-6/h3-4,6H,1-2H2 |
InChI Key |
ZCYHTYDMSGMPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C(=CC(=C3)F)Br)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-2-fluoroaniline with cyclopropyl isocyanate, followed by cyclization using a suitable catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form complex cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thermal Stability
Thermal stability in triazole derivatives is influenced by substituent electronic and steric properties. For example, terpyridine derivatives with 1,2,3-triazole rings (e.g., 1-phenyl-1H-1,2,3-triazole-terpyridine) exhibit decomposition temperatures exceeding 315°C due to the stabilizing effects of aromatic substituents and extended π-conjugation . In contrast, 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole is expected to display comparable thermal stability (estimated decomposition temperature: ~300–320°C) due to its halogenated aromatic core, though steric hindrance from the cyclopropyl group may slightly reduce packing efficiency in the solid state.
Photophysical Properties
Substituents at the triazole ring profoundly affect photophysical behavior. Terpyridine-triazole hybrids with electron-donating groups (e.g., methoxy) exhibit bathochromic shifts in emission spectra (λem = 450–500 nm) and moderate quantum yields (Φ = 0.15–0.30) . In contrast, the electron-withdrawing bromo and fluoro substituents in This compound are predicted to reduce conjugation length, leading to hypsochromic shifts (estimated λem = 380–420 nm) and lower quantum yields (Φ < 0.10).
Electrochemical Behavior
Electrochemical studies on triazole-containing terpyridines reveal oxidation potentials (Eox) ranging from +1.2 V to +1.5 V vs. Ag/AgCl, attributed to the electron-rich triazole-aryl systems . The bromo and fluoro substituents in this compound are expected to raise oxidation potentials (estimated Eox = +1.6–1.8 V) due to their electron-withdrawing nature, which destabilizes the oxidized species.
Data Tables
Table 1: Substituent Effects on Key Properties of Triazole Derivatives
| Compound | Substituents | Decomposition Temp (°C) | λem (nm) | Quantum Yield (Φ) | Eox (V) |
|---|---|---|---|---|---|
| 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzotriazole | Br, F, cyclopropyl | ~300–320* | 380–420* | <0.10* | +1.6–1.8* |
| 1-Phenyl-1H-triazole-terpyridine | Ph, terpyridine | >315 | 450–500 | 0.15–0.30 | +1.2–1.5 |
| 1-(4-Nitrophenyl)-6-fluoro-benzotriazole | NO2, F | 290–310 | 400–430 | 0.05–0.10 | +1.7–1.9 |
*Estimated values based on substituent trends .
Biological Activity
4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a benzo[d][1,2,3]triazole core with specific substitutions, contribute to its diverse pharmacological properties.
The molecular formula for this compound is C9H7BrFN3, with a molecular weight of 256.07 g/mol. The compound's structure is characterized by the following:
| Property | Value |
|---|---|
| Molecular Formula | C9H7BrFN3 |
| Molecular Weight | 256.07 g/mol |
| IUPAC Name | 4-bromo-1-cyclopropyl-6-fluorobenzotriazole |
| InChI Key | ZCYHTYDMSGMPRF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N2C3=C(C(=CC(=C3)F)Br)N=N2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes or receptors by forming stable complexes, thereby modulating metabolic pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of benzo[d][1,2,3]triazoles exhibit significant antibacterial properties. A study highlighted the antibacterial activity of triazole derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Case Study:
In a comparative study on triazole derivatives, compounds with bromine substitutions showed enhanced antibacterial activity against resistant strains like MRSA. For instance, the presence of bromine at specific positions was correlated with increased efficacy against bacterial growth .
Anticancer Activity
The potential anticancer properties of this compound are also under investigation. Triazole derivatives are known for their role in inhibiting tumor growth through various mechanisms, including the modulation of enzyme activity involved in cancer cell proliferation.
Research Findings:
Studies have demonstrated that triazole compounds can induce apoptosis in cancer cells and inhibit angiogenesis . Specifically, the introduction of halogen substituents has been shown to enhance the cytotoxic effects on cancer cell lines.
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound differentiates it from other triazole derivatives. For example:
| Compound Name | Structure Comparison | Notable Activity |
|---|---|---|
| This compound | Unique bromine and fluorine substitutions | Antimicrobial and potential anticancer |
| 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | Similar core but different substituents | Moderate antibacterial activity |
| 4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole | Similar triazole core | Enhanced antifungal properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
